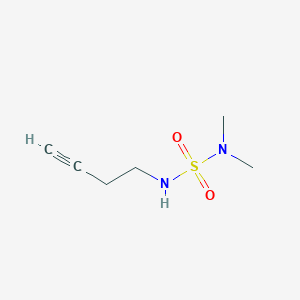

(but-3-yn-1-yl)(dimethylsulfamoyl)amine

Description

Properties

IUPAC Name |

4-(dimethylsulfamoylamino)but-1-yne | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S/c1-4-5-6-7-11(9,10)8(2)3/h1,7H,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPXOFBWESZNJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

Key parameters include the choice of base, solvent, and temperature. Triethylamine or N,N-diisopropylethylamine (DIPEA) in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–25°C are commonly employed. Excess dimethylsulfamoyl chloride (1.2–1.5 equiv) ensures complete conversion, with reaction times ranging from 2–12 hours. Yields for analogous sulfamoylation reactions of primary amines typically reach 60–85%, though propargylamine’s high reactivity may necessitate shorter reaction times to minimize side reactions such as over-sulfamoylation or alkyne oligomerization.

Table 1. Representative Sulfamoylation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 0 → 25 | 72 |

| DIPEA | THF | 25 | 68 |

| NaHCO₃ | EtOAc/H₂O | 0 | 55 |

Alkylation of Dimethylsulfamide with Propargyl Halides

An alternative approach involves the alkylation of dimethylsulfamide with propargyl bromide or iodide. This SN2 reaction leverages the nucleophilicity of the sulfamide’s nitrogen, though the poor nucleophilicity of sulfamides often requires activation. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or polar aprotic solvents (e.g., DMF) enhance reactivity.

Mechanistic Considerations and Challenges

The reaction proceeds via deprotonation of dimethylsulfamide to form a sulfamoyl anion, which attacks the propargyl halide. Steric hindrance from the dimethyl groups and the linear geometry of the propargyl system can limit yields. For example, propargyl bromide reacts with dimethylsulfamide in DMF at 60°C to afford the target compound in 45–50% yield after 24 hours. Microwave-assisted synthesis reduces reaction times to 1–2 hours but risks alkyne degradation.

Copper-Catalyzed Coupling Reactions

Transition-metal catalysis offers a modular route to this compound, particularly when integrating alkyne and sulfamoyl moieties from separate precursors. Copper(I) catalysts (e.g., CuI) facilitate Ullmann-type couplings between propargyl halides and dimethylsulfamide under mild conditions.

Ligand and Solvent Effects

Bidentate ligands such as 1,10-phenanthroline enhance catalytic activity by stabilizing the copper center. In DMSO at 80°C, CuI/phenanthroline systems achieve 65–70% yield within 6 hours. Side products include homocoupled dialkynes (5–10%) and hydrolyzed sulfamides.

Table 2. Copper-Catalyzed Coupling Optimization

| Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1,10-Phenanthroline | DMSO | 80 | 68 |

| 2,2'-Bipyridine | DMF | 100 | 52 |

| None | Toluene | 120 | 30 |

Reductive Amination Strategies

For substrates bearing ketone or aldehyde functionalities, reductive amination provides an indirect pathway. For instance, condensation of dimethylsulfamoyl-protected amines with propargyl aldehydes, followed by reduction with NaBH₃CN or H₂/Pd-C, yields the target compound. This method is less direct but useful for introducing isotopic labels or functional handles.

Chemical Reactions Analysis

Types of Reactions

(but-3-yn-1-yl)(dimethylsulfamoyl)amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the but-3-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

-

Bioconjugation and Targeted Drug Delivery

- The alkyne functional group in (but-3-yn-1-yl)(dimethylsulfamoyl)amine facilitates click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the attachment of therapeutic agents to specific biological targets. This method has been explored for creating targeted drug delivery systems that can improve the efficacy of treatments while minimizing side effects .

- Photo-Crosslinking Agents

- Synthesis of Novel Therapeutics

Data Table: Applications Overview

Case Study 1: Targeted Drug Delivery Systems

A study published in Journal of Medicinal Chemistry demonstrated the effectiveness of this compound as a linker for antibody-drug conjugates (ADCs). The research highlighted how the compound improved the stability and targeting capability of ADCs, leading to enhanced therapeutic outcomes in preclinical models .

Case Study 2: Protein Interaction Studies

In a proteomics study, researchers utilized this compound-based probes to investigate protein interactions within live cells. The results indicated that the probes could successfully label target proteins without disrupting cellular functions, providing insights into dynamic protein networks .

Mechanism of Action

The mechanism of action of (but-3-yn-1-yl)(dimethylsulfamoyl)amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) “(but-3-yn-1-yl)(tert-butyl)amine” (C₈H₁₅N)

- Structure : Replaces the dimethylsulfamoyl group with a bulky tert-butyl group .

- Properties: Polarity: Lower due to the non-polar tert-butyl group, reducing solubility in aqueous media. Deprotection: Requires harsh conditions (e.g., strong acids), unlike the sulfonamide’s mild deprotection .

- Applications : Intermediate in pharmaceuticals where steric hindrance is advantageous .

(b) “(2E)-but-2-en-1-yl[4-(methylsulfanyl)butyl]amine” (C₉H₁₉NS)

Sulfonamide Derivatives

(a) N,N-Dimethylsulfamoyl Aldimines

(b) Sulfonamides with Heterocyclic Amines

- Examples: Compounds 2–13 from , featuring benzothiazole, morpholine, or quinoline moieties .

- Comparison :

(a) N-Methyl-4-(3,4-dimethoxyphenyl)-3-butyn-1-amine

- Structure : Aryl-substituted acetylenic amine with methoxy groups .

- Comparison: Reactivity: The electron-rich aryl group directs alkyne participation in Sonogashira couplings, unlike the aliphatic target compound . Applications: Intermediate in neurotransmitter analogs .

(b) 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic Acid

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Trends

- Deprotection Efficiency : The dimethylsulfamoyl group is removed under milder conditions (e.g., aqueous HCl) compared to tosyl groups (requiring Li/NH₃) .

- Alkyne Utility : The but-3-yn-1-yl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), critical for bioconjugation .

- Stability : Sulfonamides exhibit superior hydrolytic stability over esters or thioethers, making them ideal for prolonged experiments .

Biological Activity

(but-3-yn-1-yl)(dimethylsulfamoyl)amine is a compound characterized by its unique structure, which includes a butynyl group linked to a dimethylsulfamoyl amine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. Its structural features allow it to participate in various biological interactions, making it a subject of interest for further research.

Synthesis

The synthesis of this compound typically involves reactions that allow for efficient production while minimizing by-products. The synthesis process is crucial for understanding its potential applications in pharmaceuticals and materials chemistry.

Research into the biological activity of this compound has focused on its interactions with various biological targets, including enzymes and receptors. These interactions are essential for determining the compound's efficacy and safety in potential therapeutic applications.

Antimicrobial Activity

A study highlighted the importance of evaluating antimicrobial properties, where derivatives similar to this compound were tested against several bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were measured to assess efficacy .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Compound A | 0.5 | 1.0 |

| Compound B | 0.25 | 0.5 |

| This compound | TBD | TBD |

Antioxidant Properties

The total antioxidant capacity (TAC) of compounds similar to this compound was evaluated using assays such as DPPH and ABTS. These assays measure the ability of a compound to scavenge free radicals, which is critical for understanding its potential protective effects against oxidative stress .

Case Study 1: Antibiofilm Activity

In a recent study, the antibiofilm activity of various compounds was assessed using crystal violet assays to quantify biomass on plastic surfaces. The results indicated that certain derivatives exhibited significant antibiofilm properties, suggesting that this compound could be effective against biofilm-forming bacteria .

Case Study 2: Structural Analysis

A comprehensive structural analysis involving techniques such as NMR, IR spectroscopy, and X-ray diffraction was conducted on related compounds to confirm their structures and evaluate their biological properties. This analysis is pivotal for correlating structure with activity, thereby guiding future modifications of the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (but-3-yn-1-yl)(dimethylsulfamoyl)amine, and how can purity be ensured?

- Methodology : The compound is synthesized via nucleophilic substitution, where the amine group of but-3-yn-1-amine reacts with dimethylsulfamoyl chloride in anhydrous conditions (e.g., dichloromethane) using a base like triethylamine to neutralize HCl byproducts . Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Challenges include moisture sensitivity of the sulfamoyl chloride; thus, reactions require inert atmospheres .

Q. How is the molecular structure of this compound confirmed experimentally?

- Techniques :

- NMR : H NMR identifies alkyne protons (δ ~2.0–2.5 ppm) and dimethylsulfamoyl groups (singlet for N(CH) at δ ~3.0 ppm). C NMR confirms sp-hybridized carbons (δ ~70–85 ppm for the alkyne) and sulfonamide sulfur-linked carbons .

- X-ray crystallography : Single-crystal diffraction using SHELXL refines bond lengths/angles, particularly the C≡C (1.20 Å) and S–N (1.63 Å) bonds. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 217) .

Q. What are the key reactivity patterns of this compound in synthetic chemistry?

- Alkyne Reactivity : Participates in Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to form triazoles, useful for bioconjugation .

- Sulfamoyl Group : Acts as a hydrogen-bond acceptor; undergoes hydrolysis under acidic conditions to yield sulfonic acids. Nucleophilic substitution at sulfur is possible with strong bases (e.g., Grignard reagents) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methods : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify reactive sites (e.g., alkyne for click chemistry, sulfamoyl for hydrogen bonding). Molecular docking (AutoDock Vina) simulates binding to enzymes like carbonic anhydrase, where the sulfamoyl group mimics sulfonamide inhibitors . Retrosynthesis tools (e.g., AI-based platforms) propose novel derivatives by modifying the alkyne or sulfamoyl moieties .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting)?

- Approach :

- Variable Temperature NMR : Assess dynamic effects (e.g., rotational barriers in the sulfamoyl group) that cause splitting anomalies .

- Solvent-Dependent Studies : Compare DMSO-d (polar, H-bonding) vs. CDCl (non-polar) to isolate solvent effects on chemical shifts .

- Complementary Techniques : IR spectroscopy verifies alkyne C≡C stretches (~2100 cm), while HSQC correlates H-C couplings to resolve overlapping signals .

Q. How does the sulfamoyl group contribute to enzyme inhibition, and how is this quantified?

- Mechanistic Insight : The sulfamoyl group mimics transition states in hydrolases (e.g., carbonic anhydrase), forming hydrogen bonds with active-site zinc ions.

- Assays :

- IC Determination : Dose-response curves using fluorogenic substrates (e.g., 4-nitrophenyl acetate hydrolysis monitored at 405 nm) .

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (K) and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.